molecular formula C17H20N4O3 B2975042 7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide CAS No. 2097921-34-9

7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2975042
CAS No.: 2097921-34-9
M. Wt: 328.372
InChI Key: OWNBRLUWNFXZTG-UHFFFAOYSA-N
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Description

7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzofuran ring using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the triazole moiety: This is done via a click reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Formation of the carboxamide linkage: This involves the reaction of the carboxylic acid derivative of benzofuran with an amine under dehydrating conditions to form the carboxamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloproteins. The benzofuran core can interact with various biological receptors, modulating their activity. The carboxamide linkage provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-1-benzofuran-2-carboxamide: Lacks the triazole moiety, resulting in different biological activities.

    N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide: Lacks the methoxy group, affecting its chemical reactivity and biological properties.

    7-methoxy-N-[3-methylbutan-2-yl]-1-benzofuran-2-carboxamide: Lacks the triazole ring, leading to different interactions with biological targets.

Uniqueness

The presence of both the methoxy group and the triazole ring in 7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

7-methoxy-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11(2)13(8-21-10-18-9-19-21)20-17(22)15-7-12-5-4-6-14(23-3)16(12)24-15/h4-7,9-11,13H,8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNBRLUWNFXZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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